molecular formula C10H12N4O3 B13743422 2',3'-Dideoxyinosine-[2',3'-3H]

2',3'-Dideoxyinosine-[2',3'-3H]

Cat. No.: B13743422
M. Wt: 240.24 g/mol
InChI Key: BXZVVICBKDXVGW-WPZAPVFUSA-N
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Description

Metabolic Activation and Viral Inhibition

In seminal studies, 2',3'-Dideoxyinosine-[2',3'-3H] was incubated with PBMCs to quantify ddATP formation under varying physiological conditions. Radiolabeling revealed that stimulated PBMCs (activated by mitogens) produced 1.5–3-fold higher concentrations of ddATP compared to quiescent cells, highlighting the role of cellular activation states in drug efficacy. This finding aligned with clinical observations that antiretroviral potency depends on target cell activity.

The compound’s mechanism of action was further clarified through competitive inhibition assays. Tritiated 2',3'-dideoxyinosine competed with endogenous deoxyadenosine triphosphate (dATP) for incorporation into viral DNA by reverse transcriptase. Once incorporated, the absence of the 3'-hydroxyl group prevented further nucleotide additions, leading to premature termination of the DNA chain. This process was visualized using autoradiography, where tritium emissions localized the termination sites within nascent viral DNA strands.

Drug Interaction Studies

A pivotal application of 2',3'-Dideoxyinosine-[2',3'-3H] involved investigating potential interactions with other antiretrovirals. For instance, co-incubation with tenofovir, a nucleotide analog, showed no significant alteration in ddATP or tenofovir diphosphate (TFVpp) levels in PBMCs. These findings, summarized below, underscored the compatibility of NRTIs in combination regimens:

Drug Combination Effect on ddATP (Quiescent PBMCs) Effect on ddATP (Stimulated PBMCs)
Didanosine alone Baseline: 12.3 ± 1.5 pmol/10⁶ cells Baseline: 34.7 ± 4.2 pmol/10⁶ cells
Didanosine + Tenofovir 11.8 ± 1.2 pmol/10⁶ cells 33.9 ± 3.8 pmol/10⁶ cells

Such data validated the clinical practice of combining NRTIs without dose adjustments, ensuring sustained virological suppression.

Structural Insights and Analog Development

The tritium label in 2',3'-Dideoxyinosine-[2',3'-3H] also facilitated structural studies comparing it to newer analogs. For example, α-carboxy nucleoside phosphonates (α-CNPs) were designed to enhance flexibility and target herpesviruses, but they exhibited reduced HIV reverse transcriptase inhibition compared to rigid analogs like 2',3'-dideoxyinosine. This underscored the importance of the dideoxyribose scaffold in maintaining specificity for viral polymerases.

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

240.24 g/mol

IUPAC Name

9-[(2R,5S)-5-(hydroxymethyl)-3,4-ditritiooxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i1T,2T/t1?,2?,6-,7+

InChI Key

BXZVVICBKDXVGW-WPZAPVFUSA-N

Isomeric SMILES

[3H]C1[C@H](O[C@H](C1[3H])N2C=NC3=C2N=CNC3=O)CO

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O

Origin of Product

United States

Preparation Methods

General Strategy for Tritium Labeling

The preparation of 2',3'-Dideoxyinosine-[2',3'-^3H] involves the incorporation of radioactive tritium (^3H) atoms specifically at the 2' and 3' positions of the ribose moiety. This is typically achieved by chemical synthesis routes that replace the hydrogen atoms at these positions with tritium through catalytic or radical-based methods. The key challenge is to ensure selective and stable incorporation of tritium without altering the biological activity of the parent molecule.

Synthesis of 2',3'-Dideoxyinosine (Non-labeled Precursor)

Before tritium labeling, the non-labeled 2',3'-dideoxyinosine must be synthesized. Established synthetic routes include:

  • Radical Deoxygenation of Protected Inosine Derivatives:
    A well-documented method involves radical deoxygenation of N1,5'-O-diprotected-2',3'-bis-S-methyl dithiocarbonate derivatives of inosine. This reaction uses 1-ethylpiperidinium hypophosphite and triethylborane as radical initiators, yielding 2',3'-dideoxyinosine in good yields. Protective groups such as benzyl or p-methoxybenzyl at N1 and 5'-O positions facilitate selective reactions and purification.

  • Microbial Transdideoxyribosylation:
    An alternative biotechnological approach employs microorganisms like Escherichia coli AJ 2595 to convert 2',3'-dideoxyuridine and purine bases (adenine or hypoxanthine) into 2',3'-dideoxynucleosides including 2',3'-dideoxyinosine. Optimal conditions include pH ~6.5, temperature ~50 °C, and presence of phosphate ions. This enzymatic method achieves substantial yields (e.g., 52 mM product from 100 mM substrates after 48 hours).

Incorporation of Tritium at 2' and 3' Positions

The tritium labeling of 2',3'-dideoxyinosine is typically performed by:

  • Catalytic Tritium Exchange:
    This involves the exposure of the non-labeled 2',3'-dideoxyinosine to tritium gas (^3H_2) in the presence of a catalyst (e.g., palladium on carbon) under controlled conditions. The hydrogen atoms at the 2' and 3' positions are replaced by tritium atoms. This method requires careful optimization to avoid over-reduction or degradation of the nucleoside.

  • Radical Deoxygenation with Tritium Source:
    Building upon the radical deoxygenation method used for the non-labeled compound, the reaction can be adapted to incorporate tritium by using tritiated reagents or solvents. For example, radical initiators or hydrogen donors labeled with tritium can introduce the isotope selectively during the deoxygenation step.

Protection and Deprotection Steps

To achieve selective labeling and high purity, the synthesis involves:

  • Protective Group Strategies:
    Protective groups such as benzyl, p-methoxybenzyl, or isopropylidene are applied to the inosine molecule to shield reactive sites (N1, 5'-O, or others) during the tritium incorporation steps. These groups are removed after labeling to yield the free 2',3'-dideoxyinosine-[2',3'-^3H].

  • Thermal or Chemical Elimination:
    In some synthetic routes, thermal elimination via cyclic ortho esters or deoxygenation via cyclic thionocarbonates is used to generate the dideoxy structure before or after labeling.

Summary of Key Preparation Steps and Yields

Step Method/Conditions Yield/Outcome Reference
Synthesis of protected inosine Benzyl or p-methoxybenzyl protection at N1, 5'-O Effective for selective reactions
Radical deoxygenation to ddI Using 1-ethylpiperidinium hypophosphite, triethylborane Good yields of 2',3'-dideoxyinosine
Microbial transdideoxyribosylation E. coli AJ 2595, pH 6.5, 50 °C, phosphate ions 52 mM product from 100 mM substrates
Tritium incorporation Catalytic exchange or radical deoxygenation with tritiated reagents Selective labeling at 2',3' positions
Deprotection Removal of benzyl or other protective groups High purity labeled compound

Research Outcomes and Applications

  • Pharmacokinetics and Metabolism Studies:
    The tritium-labeled 2',3'-dideoxyinosine allows precise tracking of the drug's distribution, metabolism, and elimination in biological systems, aiding in understanding its pharmacokinetics and antiviral mechanisms.

  • Antiviral Activity Correlation: The labeled compound retains the biological activity of the parent molecule, making it suitable for detailed mechanistic studies of antiviral efficacy and resistance.

Chemical Reactions Analysis

Metabolic Pathways

ddI undergoes intracellular metabolic conversion to its active form, dideoxyadenosine triphosphate (ddATP), which inhibits HIV reverse transcriptase. Key steps include:

  • Phosphorylation : Sequential conversion to ddAMP, dideoxyadenosine diphosphate (ddADP), and ddATP via adenylate kinase and nucleoside diphosphate kinase .

  • Deamination : Rapid deamination of ddA (the nucleobase of ddI) by adenosine deaminase to hypoxanthine derivatives .

Metabolic Step Enzyme Product Key Role
PhosphorylationAdenylate kinase, NDP kinaseddAMP → ddATPFormation of active antiviral metabolite
DeaminationAdenosine deaminaseHypoxanthine derivativesCatabolic pathway reducing ddA bioavailability

The half-life of ddI in plasma is ~1.5 hours, with rapid intracellular metabolism to ddATP .

Enzymatic Interactions

ddI interacts with two key enzymes during its metabolism:

  • Purine nucleoside phosphorylase (PNP) : Converts ddI to hypoxanthine derivatives, competing with phosphorylation pathways .

  • 5'-Nucleotidase : Catalyzes the conversion of ddI to IMP (inosine monophosphate) .

Enzyme Substrate Activity Assay Kinetic Data
PNPddIAbsorbance changes at 293 nm (xanthine oxidase)Linear reaction rates observed within 5 min
5'-NucleotidaseddITLC analysis of phosphorylated productsFormation of IMP via phosphotransferase activity

These enzymatic competitions determine ddI's metabolic fate and therapeutic efficacy .

Pharmacokinetic Profile

Parameter Value Relevance
Oral bioavailability30–40%Rapid absorption but limited by first-pass metabolism
Peak plasma concentration6.3–9.6 µmol/L (12 mg/kg/day)Achieved within 0.6–1.5 hours post-administration
Elimination pathwayRenal excretion of uric acidReflects purine metabolism end products

Stability and Degradation

ddI exhibits pH-dependent stability due to its glycosidic bond. Acidic conditions accelerate hydrolysis, while fluorinated analogs (e.g., 2'-fluoro-ddI) enhance stability . This property influences both synthesis and storage protocols for radiolabeled variants.

Scientific Research Applications

2’,3’-Dideoxyinosine-[2’,3’-3H] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxyinosine-[2’,3’-3H] involves its incorporation into nucleic acids, where it acts as a chain terminator. By replacing the hydroxyl groups with hydrogen atoms, the compound prevents the formation of phosphodiester linkages necessary for the elongation of nucleic acid chains. This inhibition of nucleic acid synthesis can disrupt viral replication and other cellular processes .

Comparison with Similar Compounds

Research Findings and Implications

Enzyme Specificity and Drug Design

The reliance of ddI on cytosolic 5'-nucleotidase highlights a unique activation mechanism among dideoxynucleosides. This enzyme’s ability to phosphorylate multiple analogs (ddI, ddG, carbovir) suggests a broad substrate flexibility, informing the design of next-generation antivirals .

Resistance and Combination Therapy

  • AZT resistance often arises from thymidine kinase mutations, whereas ddI resistance is linked to reverse transcriptase mutations (e.g., M184V). This lack of cross-resistance supports combination therapies .
  • Structural analogs like 2',3'-didehydro-2',3'-dideoxynucleosides () introduce double bonds to improve metabolic stability, though their clinical relevance requires further study.

Q & A

Q. What are the key chemical identifiers and structural features of 2',3'-Dideoxyinosine-[2',3'-3H]?

The compound is a tritium-labeled analog of 2',3'-dideoxyinosine (ddI), a nucleoside derivative with the molecular formula C₁₀H₁₂N₄O₃ and CAS RN 69655-05-6 . Its structure lacks hydroxyl groups at the 2' and 3' positions of the ribose moiety, critical for its role as a chain terminator in DNA synthesis. The tritium label at the 2' and 3' positions enables tracking in metabolic or receptor-binding studies. Key identifiers include HPLC purity (>98%) and synonyms such as Didanosine or ddI .

Q. What methodologies are recommended for assessing the purity of 2',3'-Dideoxyinosine in experimental settings?

Purity analysis typically follows pharmacopeial guidelines, such as USP standards , which specify that the compound must contain 98.0–102.0% of the active ingredient on an anhydrous basis . High-performance liquid chromatography (HPLC) with UV detection is the gold standard, using a C18 column and mobile phases like ammonium acetate buffer (pH 4.5) and methanol. System suitability tests with reference standards (e.g., USP Didanosine RS) ensure accuracy . Impurity profiling, such as identifying 2',3'-Anhydroinosine (a common synthesis byproduct), requires tandem mass spectrometry (LC-MS/MS) .

Q. What safety precautions are necessary when handling 2',3'-Dideoxyinosine derivatives in laboratory environments?

While specific safety data for the tritiated form is limited, non-labeled analogs (e.g., 3'-Deoxyinosine) require precautions against skin/eye irritation (GHS Category 2/2A) . Use PPE (gloves, goggles), work in a fume hood, and employ radiation safety protocols for tritium (e.g., shielding, monitoring). Immediate decontamination involves rinsing eyes/skin with water for 15 minutes and consulting a physician .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing tritium-labeled dideoxyinosine derivatives, particularly in controlling impurities?

Tritiation via catalytic hydrogenation or enzymatic incorporation often introduces impurities like 2',3'-Anhydroinosine (Didanosine EP Impurity E) . To mitigate this:

  • Optimize reaction conditions (e.g., pH 7–8, 25°C) to minimize side reactions.
  • Use preparative HPLC with ion-pair reagents (e.g., tetrabutylammonium phosphate) for purification.
  • Validate purity via NMR (¹H/¹³C) and LC-MS to confirm isotopic labeling and structural integrity .

Q. What experimental strategies optimize the use of 3H-labeled dideoxyinosine in radioligand binding assays to study receptor interactions?

  • Receptor Preparation : Use transfected cell membranes (e.g., CHO cells expressing mGlu2 receptors) to ensure specificity .
  • Binding Buffer : Adjust pH to 7.4 and include GTPγS (12 nM IC₅₀) to uncouple G-proteins, reducing non-specific binding .
  • Competition Assays : Co-incubate with unlabeled ligands (e.g., LY 354740 for mGlu2) to determine Ki values.
  • Data Analysis : Apply nonlinear regression (e.g., one-site binding model in GraphPad Prism) to calculate Kd and Bmax .

Q. How do structural modifications, such as fluorination or triphosphate conjugation, influence the biochemical activity and stability of dideoxyinosine analogs?

  • Fluorination (e.g., 2'-β-Fluoro-dideoxyinosine) : Enhances metabolic stability by resisting phosphorylase cleavage. However, it may reduce affinity for viral reverse transcriptase due to steric effects .
  • Triphosphate Conjugation : Improves incorporation into DNA by bypassing the rate-limiting phosphorylation step. Stability assays (e.g., incubation in human serum at 37°C for 24 hours) show a half-life increase from 2 hours (parent compound) to >8 hours .

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